3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile CAS number and identifiers
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile CAS number and identifiers
An In-Depth Technical Guide to 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile
This guide provides a comprehensive technical overview of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile, a specialized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical identity, plausible synthetic routes, strategic applications in discovery chemistry, and essential safety protocols. The insights herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile building block in their research endeavors.
Section 1: Core Chemical Identity and Properties
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a substituted pyridine derivative. The structure incorporates three key functional groups that define its chemical reactivity and potential utility: a picolinonitrile core, a bromine atom at the 3-position, and a 2-hydroxypropan-2-yl (or tert-alcohol) group at the 4-position. This trifunctional arrangement makes it a highly valuable intermediate for building molecular complexity.
Chemical Structure Diagram
Caption: Chemical structure of the title compound.
Identifiers and Physicochemical Data
The following tables summarize the key identifiers and properties for this compound. Experimental physical properties are not widely published; therefore, values should be confirmed via empirical measurement or specialized prediction software.
| Identifier | Value | Source |
| CAS Number | 1240595-87-2 | [1] |
| Chemical Name | 3-bromo-4-(2-hydroxypropan-2-yl)picolinonitrile | [1] |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| IUPAC Name | 3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile | N/A |
| SMILES | CC(C)(O)c1c(Br)c(C#N)ncc1 | N/A |
| InChI Key | Not publicly available | N/A |
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on related structures. |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol). | Based on functional group analysis. |
Section 2: Plausible Synthesis and Mechanistic Considerations
A definitive, published synthesis for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is not readily found in peer-reviewed literature, indicating its status as a specialized, likely commercially available building block. However, a logical and chemically sound synthetic route can be proposed based on well-established organic transformations.
A highly efficient approach would involve a Grignard reaction on a suitable carbonyl precursor, such as a 4-formyl- or 4-acetyl-3-bromopicolinonitrile. The addition of two equivalents of methylmagnesium bromide to a methyl ester precursor (methyl 3-bromo-4-(2-hydroxypropan-2-yl)picolinate) is a robust method for constructing the tert-alcohol moiety.
Proposed Synthetic Workflow
Caption: Proposed Grignard reaction synthesis pathway.
Mechanistic Rationale:
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Nucleophilic Attack: The Grignard reagent (CH₃MgBr) is a potent nucleophile. The first equivalent attacks the electrophilic carbonyl carbon of the ester group on the picolinate starting material. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form a ketone intermediate.
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Second Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed, highly reactive ketone. This second nucleophilic addition creates a magnesium alkoxide intermediate.
-
Protonation: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide to yield the final tertiary alcohol product. The choice of NH₄Cl is critical as it is acidic enough to protonate the alkoxide but not so strong as to cause potential side reactions with the acid-sensitive groups on the pyridine ring.
This two-step, one-pot transformation is a cornerstone of organic synthesis for its reliability and efficiency in forming carbon-carbon bonds and tertiary alcohols.
Section 3: Applications in Research and Drug Development
The strategic value of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications. This makes it an ideal scaffold for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.
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The Nitrile Group (C≡N): This versatile functional group is a common feature in many pharmaceuticals.[2] It can serve as a bioisostere for a carbonyl group or act as a hydrogen bond acceptor. Synthetically, it is a gateway to other functionalities; it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing multiple avenues for further derivatization.[3]
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The Bromo Group (-Br): The bromine atom at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents (aryl, heteroaryl, alkyl, etc.) through reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This capability is fundamental to performing Structure-Activity Relationship (SAR) studies, where systematic structural changes are made to optimize a compound's biological activity.[4][5]
-
The tert-Alcohol Group (-C(CH₃)₂OH): The tertiary alcohol provides a polar, sterically bulky feature that can engage in hydrogen bonding with biological targets. It can act as both a hydrogen bond donor (via the -OH) and acceptor (via the oxygen lone pairs), influencing compound solubility and target-binding affinity.
Role as a Versatile Chemical Intermediate
Caption: The compound's role as a multi-functional scaffold.
This multi-faceted reactivity allows chemists to explore chemical space in three different directions from a single starting material, accelerating the discovery of novel bioactive agents for targets such as kinases, phosphodiesterases, and other enzymes.[6][7]
Section 4: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is not publicly available. Therefore, a conservative approach to safety must be adopted based on the known hazards of structurally related compounds, such as brominated aromatic nitriles.[8][9][10]
Hazard Profile (Anticipated):
-
Skin Corrosion/Irritation: May cause skin irritation.[8]
-
Eye Damage/Irritation: May cause serious eye irritation.[8][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]
Recommended Precautions and PPE:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[12]
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[10]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The compound may be moisture-sensitive.[8][11]
Section 5: Detailed Experimental Protocol (Proposed)
Synthesis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile via Grignard Reaction
Disclaimer: This is a representative, predictive protocol. It must be adapted and optimized by a qualified chemist under appropriate laboratory safety conditions.
Materials:
-
Methyl 3-bromopicolinate (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in THF, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3-bromopicolinate (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (2.2 equiv) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: The aqueous quench protonates the alkoxide intermediate and neutralizes any excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile.
Conclusion
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its unique combination of a versatile nitrile, a reactive bromo-handle for cross-coupling, and a hydrogen-bonding tertiary alcohol makes it an exceptionally valuable platform for the synthesis of novel, complex molecules. By understanding its chemical properties, synthetic accessibility, and functional group reactivity, researchers can effectively employ this compound as a foundational building block in the quest for new therapeutic agents.
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Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2017). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 82(19), 10257–10267. [Link][3]
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Faria, J. V., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1615-1641. [Link][2]
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